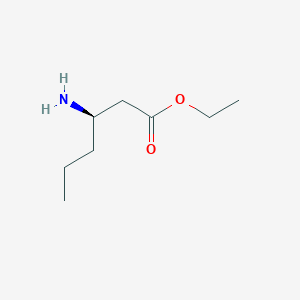

ethyl (3R)-3-aminohexanoate

Description

Significance of β-Amino Esters as Chiral Intermediates

Chiral β-amino esters are a critically important class of molecules in the field of asymmetric organic synthesis. Their significance stems from their role as versatile chiral building blocks for the synthesis of a wide array of more complex, biologically active compounds. acs.orgnih.govbeilstein-journals.org Enantiomerically pure β-amino acids and their corresponding esters are fundamental components in the development of pharmaceuticals and agrochemicals. hilarispublisher.comresearchgate.net They are integral to the structure of numerous natural products and are key precursors for synthesizing β-lactams, 1,3-heterocycles, and various alkaloids. nih.govbeilstein-journals.orgbeilstein-journals.org

One of the most notable applications of chiral β-amino esters is in the construction of β-peptides. These peptides, composed of β-amino acid residues, exhibit a strong propensity to form stable, well-defined secondary structures such as helices, turns, and sheets. beilstein-journals.orghilarispublisher.com This structural stability makes them valuable in medicinal chemistry and molecular recognition studies, as they can mimic the structures of natural peptides while often possessing enhanced resistance to proteolytic degradation. hilarispublisher.comresearchgate.net The functional groups on the β-amino ester, including the amino and ester moieties, provide convenient handles for further chemical transformations, allowing chemists to elaborate the molecular framework into diverse and complex target molecules. nih.gov Consequently, the development of efficient and highly selective methods for the synthesis of chiral β-amino esters remains an area of intense research. researchgate.net

Historical Context of Asymmetric Synthesis Methodologies Relevant to Ethyl (3R)-3-Aminohexanoate

The pursuit of enantiomerically pure compounds, a field known as asymmetric synthesis, has evolved significantly over the past century. univpancasila.ac.id The ability to selectively produce one enantiomer of a chiral molecule is paramount, particularly in pharmacology, where different enantiomers can have vastly different biological effects. The synthesis of chiral β-amino esters like this compound is built upon a rich history of developing stereoselective reactions.

Early efforts in asymmetric catalysis laid the groundwork for modern methods. A landmark in this field was the first report of a homogeneous asymmetric catalytic reaction in 1966, which utilized a chiral copper complex. academie-sciences.fr This discovery opened the door to the development of catalysts that could transfer chirality to a substrate with high fidelity. For the synthesis of β-amino esters, several key methodologies have been historically significant:

Asymmetric Hydrogenation: This has become one of the most powerful and widely used methods for producing chiral compounds. Early work demonstrated the potential of using chiral transition metal complexes, such as those based on rhodium (Rh) and ruthenium (Ru), for the hydrogenation of prochiral enamines or keto esters. hilarispublisher.comajchem-b.com The development of chiral phosphine (B1218219) ligands, such as BINAP in the 1980s, was a major breakthrough, enabling highly enantioselective hydrogenations for a broad range of substrates. hilarispublisher.com The application of this method to β-enamine esters provides a direct route to N-protected β-amino esters. hilarispublisher.comacs.org More recent advancements have focused on the direct hydrogenation of unprotected enamines and the reductive amination of β-keto esters, which offer more atom-economical and practical routes. researchgate.net

Conjugate Addition Reactions: The stereoselective addition of a nitrogen nucleophile to an α,β-unsaturated ester (a Michael-type reaction) is a fundamental C-N bond-forming strategy for accessing β-amino esters. beilstein-journals.org The use of chiral auxiliaries or, more recently, chiral catalysts has enabled high levels of stereocontrol in these reactions. Rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to β-substituted acrylate (B77674) esters is one such advanced method that produces β-aryl-β-amino acid esters with excellent enantioselectivity. organic-chemistry.org

Mannich Reaction: The asymmetric Mannich reaction, which involves the addition of an enolate to an imine, is another cornerstone for the synthesis of β-amino compounds. acs.org The early 2000s saw the rise of organocatalysis, where small chiral organic molecules like proline were found to effectively catalyze this reaction, providing direct access to chiral β-amino aldehydes and esters with high enantioselectivity. nih.govub.edu This approach avoids the use of metal catalysts and often proceeds under mild conditions. acs.org

These historically significant methodologies, continually refined over decades, form the basis of the modern synthetic chemist's toolkit for preparing specific chiral β-amino esters such as this compound.

Overview of Research Trajectories for this compound and Related Structures

Research involving this compound and its structural analogs has primarily focused on two main trajectories: its use as a chiral building block in the total synthesis of natural products and the development of novel and more efficient synthetic methods for its preparation.

As a chiral intermediate, this compound and closely related compounds serve as valuable starting materials for complex molecular targets. For instance, these β-amino esters are utilized in the synthesis of various alkaloids, such as indolizidines and quinolizidines, which are known for their interesting biological activities. beilstein-journals.org A specific synthesis of (-)-indolizidine 167B, a skin alkaloid from dendrobatid frogs, employs tert-butyl (3R)-3-aminohexanoate as a key chiral precursor. journals.co.za The synthesis involves the hydrogenation of a protected precursor to unmask the amine, followed by cyclization steps to build the final alkaloid structure. journals.co.za

The second major research trajectory involves improving the synthesis of these chiral β-amino esters. The focus is on developing catalytic, enantioselective methods that are practical, scalable, and environmentally benign. This includes the refinement of existing methods like asymmetric hydrogenation and the exploration of new catalytic systems. A significant advancement has been the development of practical catalytic enantioselective hydrogenation reactions to synthesize N-unprotected β-amino esters directly from β-enamine esters or via direct reductive amination of β-keto esters using ammonium (B1175870) salts. researchgate.net These protocols, which can be demonstrated on a large scale, reduce reaction times and waste compared to more traditional, stoichiometric methods. researchgate.net

Recent research has also heavily invested in biocatalysis. The use of enzymes such as lipases and transaminases offers a powerful and highly selective means to produce enantiopure β-amino acids and esters. researchgate.net Lipases can be used for the kinetic resolution of racemic β-amino esters, while amine transaminases (ATAs) can catalyze the asymmetric amination of a β-keto ester to directly yield the desired chiral β-amino ester. researchgate.netresearchgate.net These enzymatic methods are attractive due to their high selectivity, mild reaction conditions, and sustainability.

Below is a data table summarizing selected synthetic approaches toward (3R)-3-aminohexanoate derivatives, illustrating the variety of methodologies employed.

Table 1: Selected Synthetic Methodologies for (3R)-3-Aminohexanoate Derivatives

| Target Compound | Starting Material | Key Method | Catalyst/Reagent | Yield | Enantiomeric/Diastereomeric Excess | Reference |

|---|---|---|---|---|---|---|

| This compound | Ethyl crotonate, (R)-N-benzyl-α-methylbenzylamine | Michael Addition | Not Applicable (Chiral Auxiliary) | - | 93% ee | beilstein-journals.org |

| tert-Butyl (3R)-3-aminohexanoate | tert-Butyl (3R)-3-[N-((R)-α-methylbenzyl)amino]hexanoate | Hydrogenolysis | 10% Palladium on Carbon | 70% | Not specified, derived from chiral precursor | journals.co.za |

Structure

3D Structure

Properties

CAS No. |

103189-64-6 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

ethyl (3R)-3-aminohexanoate |

InChI |

InChI=1S/C8H17NO2/c1-3-5-7(9)6-8(10)11-4-2/h7H,3-6,9H2,1-2H3/t7-/m1/s1 |

InChI Key |

FJAZKEFQZOZJJO-SSDOTTSWSA-N |

Isomeric SMILES |

CCC[C@H](CC(=O)OCC)N |

Canonical SMILES |

CCCC(CC(=O)OCC)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3r 3 Aminohexanoate

Chemoenzymatic Synthetic Routes to Enantiopure Ethyl (3R)-3-Aminohexanoate

Chemoenzymatic approaches leverage the high selectivity of enzymes in combination with chemical reactions to construct chiral molecules. These methods are particularly effective for producing enantiopure compounds like this compound, offering mild reaction conditions and high stereochemical control.

Reductive Amination Strategies

Reductive amination is a powerful method for amine synthesis that transforms a carbonyl group into an amine via an imine intermediate. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this typically involves the asymmetric reduction of an imine formed from ethyl 3-oxohexanoate (B1246410) and an ammonia (B1221849) source. While traditional chemical methods may use chiral catalysts, chemoenzymatic strategies often employ enzymes like dehydrogenases or specific biocatalysts for the reduction step. wikipedia.org

Direct reductive amination can be performed as a one-pot reaction where the carbonyl compound, amine source, and a reducing agent are combined. wikipedia.org Common reducing agents in chemical synthesis include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are valued for their selectivity in reducing the iminium ion in the presence of the initial ketone. masterorganicchemistry.comharvard.edu Biocatalytic versions of this reaction utilize enzymes that can achieve high enantioselectivity, a critical factor in pharmaceutical synthesis. wikipedia.org

Enzymatic Resolution Techniques for β-Amino Esters

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on an enzyme that selectively catalyzes a reaction on only one of the two enantiomers, allowing the reacted and unreacted forms to be separated. For racemic ethyl 3-aminohexanoate, lipases are commonly employed for this purpose.

The process typically involves the enantioselective hydrolysis of the ester. For instance, a lipase (B570770) may selectively hydrolyze the (S)-enantiomer of the ethyl ester to its corresponding carboxylic acid, leaving the desired (R)-enantiomer of the ester unreacted. mdpi.com Lipases such as Candida antarctica lipase B (CAL-B) and lipases from Pseudomonas cepacia have proven effective in resolving various β-amino esters in organic solvents. mdpi.commdpi.comnih.gov The efficiency of the resolution is often high, yielding both the unreacted ester and the product acid with excellent enantiomeric excess (ee). mdpi.com

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Lipase PSIM (Burkholderia cepacia) | Racemic β-fluorophenyl-substituted β-amino carboxylic ester | (R)-ester and (S)-acid | ≥99% | mdpi.com |

| CAL-B | Racemic hydroxy-substituted β-amino esters | Enantiomerically enriched β-amino esters | ≥52% | mdpi.comnih.gov |

Biocatalytic Approaches Utilizing Specific Enzyme Classes (e.g., Transaminases, Esterases)

Transaminases (ATAs): Amine transaminases are a significant class of enzymes for producing chiral amines. researchgate.net They catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high stereoselectivity. mdpi.com For the synthesis of this compound, an (R)-selective transaminase would be employed to convert the prochiral ketone, ethyl 3-oxohexanoate, directly into the desired (R)-amine. This biocatalytic approach is highly efficient and atom-economical. Protein engineering has been used to optimize transaminases for specific substrates, improving their activity and selectivity for industrial applications. researchgate.netnih.gov

Esterases: While often used for hydrolysis in kinetic resolutions, esterases can also be engineered for direct esterification. nih.gov In principle, a stereoselective esterase could catalyze the reaction between (3R)-3-aminohexanoic acid and ethanol (B145695) to form the target ester. However, their more common and well-documented application in this context is the selective hydrolysis of one enantiomer from a racemic mixture of the ester, as detailed in the enzymatic resolution section. nih.govnih.gov

Asymmetric Chemical Synthesis of this compound

Asymmetric chemical synthesis employs chiral catalysts or auxiliaries to direct a reaction towards the formation of a specific enantiomer. These methods avoid the 50% theoretical yield limit of classical resolutions and are fundamental to modern organic synthesis.

Michael Addition Reactions in Stereoselective β-Amino Ester Formation

The aza-Michael reaction, which is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone for the asymmetric synthesis of β-amino derivatives. acs.org To synthesize this compound, this would involve the addition of an amine to ethyl hex-2-enoate. The stereoselectivity can be controlled by using a chiral amine, a chiral catalyst, or a chiral auxiliary attached to the substrate. researchgate.net

One effective strategy involves using a chiral auxiliary, such as (S,S)-(+)-pseudoephedrine, attached to the α,β-unsaturated system. acs.orgnih.gov The auxiliary directs the incoming nucleophile to one face of the molecule, leading to a product with high diastereoselectivity. Subsequent removal of the auxiliary yields the highly enantioenriched β-amino ester. acs.orgresearchgate.net

| Chiral Auxiliary/Catalyst | Nucleophile | Substrate Type | Diastereoselectivity/Enantioselectivity | Reference |

| (S,S)-(+)-pseudoephedrine | Lithium benzylamides | α,β-unsaturated amides | Good to excellent diastereoselectivities | acs.org |

| Simple primary β-amino alcohols | β-keto esters | Nitroalkenes | Highly pure chiral Michael adducts | rsc.org |

Asymmetric Hydrogenation and Catalytic Reduction Approaches

Asymmetric hydrogenation is a powerful technique that uses a chiral catalyst to add hydrogen across a double bond with high enantioselectivity. wikipedia.org For the synthesis of this compound, this method could be applied to a precursor such as an enamine or an α,β-unsaturated ester. The reaction is typically carried out under a hydrogen atmosphere using a transition metal complex (e.g., iridium, rhodium, or ruthenium) coordinated to a chiral ligand.

Iridium catalysts featuring P-stereogenic phosphinooxazoline ligands have been successfully used for the asymmetric hydrogenation of challenging substrates like 2,3-diarylallyl amines, achieving high enantioselectivities (98–99% ee). ub.edu While specific examples for this compound's direct precursors are specialized, the general methodology is well-established for producing chiral amines and can be adapted accordingly. wikipedia.orgub.eduresearchgate.net The choice of solvent can be critical, with options ranging from dichloromethane (B109758) (DCM) to protic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) influencing both conversion and selectivity. ub.edu

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ir-UbaPHOX | 3,3-diarylallyl phthalimides | 98–99% | researchgate.net |

| Ir-MaxPHOX | 2,3-diarylallyl amines | Up to 84% (initial screening) | ub.edu |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a powerful and reliable strategy for asymmetric synthesis. ankara.edu.tryork.ac.uk In this approach, an achiral substrate is temporarily bonded to a chiral molecule (the auxiliary), which directs a subsequent chemical transformation to occur with a specific stereochemical outcome. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. york.ac.ukscribd.com

For the synthesis of this compound, a common approach involves the use of Evans-type oxazolidinone auxiliaries or pseudoephedrine-derived amides. The general process begins with the acylation of the chiral auxiliary to form an N-acyl derivative. This derivative is then enolized, and the resulting enolate undergoes a diastereoselective alkylation reaction. The steric hindrance imposed by the chiral auxiliary directs the incoming electrophile to one face of the enolate, thereby establishing the desired stereochemistry.

A representative sequence using a chiral oxazolidinone is as follows:

Acylation: The chiral oxazolidinone is acylated with butanoyl chloride to form the corresponding N-butanoyl oxazolidinone.

Enolization: The N-acyl compound is treated with a strong base, such as lithium diisopropylamide (LDA), to generate a stereodefined (Z)-enolate.

Alkylation: The enolate is reacted with an acetate (B1210297) equivalent electrophile, such as ethyl bromoacetate (B1195939), at low temperatures. The chiral auxiliary directs the alkylation to create the new stereocenter with high diastereoselectivity.

Cleavage: The chiral auxiliary is cleaved from the product, typically through hydrolysis or alcoholysis, to yield the desired β-amino ester.

The diastereoselectivity of the alkylation step is crucial for the enantiomeric purity of the final product. The choice of auxiliary, base, and reaction conditions significantly influences this outcome.

Table 1: Diastereoselective Alkylation using Chiral Auxiliaries

| Chiral Auxiliary | Base | Electrophile | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | LDA | Ethyl bromoacetate | THF | -78 | >95:5 |

Multicomponent Reactions for Chiral β-Amino Ester Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient route to complex molecules. researchgate.net For the synthesis of chiral β-amino esters, MCRs such as the Mannich and Reformatsky-type reactions are particularly valuable. jst.go.jporganic-chemistry.orgscispace.com

A one-pot, three-component coupling reaction catalyzed by rhodium provides an effective pathway. jst.go.jpscispace.com This method involves the reaction of an aldehyde, an amine, and a zinc enolate derived from an α-halo ester. To achieve stereocontrol, a chiral amine is used.

The synthesis of this compound via this method can be envisioned as follows:

Imine Formation: Butanal is reacted in situ with a chiral amine, such as (R)-α-methylbenzylamine, to form the corresponding chiral imine.

Enolate Formation & Addition: In the presence of a rhodium catalyst and diethylzinc, ethyl bromoacetate is converted to a rhodium-zinc enolate. This enolate then adds to the chiral imine. The stereochemistry of the amine directs the nucleophilic attack, leading to a diastereomerically enriched product.

Auxiliary Removal: The chiral α-methylbenzyl group is removed via hydrogenolysis, typically using a palladium catalyst under a hydrogen atmosphere, to afford the final product, this compound.

This approach is highly convergent and atom-economical, though the final yield can be dependent on the stability of the intermediate imine. jst.go.jpscispace.com

Synthesis via Precursor Functionalization and Transformation

Routes from β-Keto Esters and Derivatives

An alternative and widely used strategy begins with an achiral β-keto ester, specifically ethyl 3-oxohexanoate. chemsynthesis.comnih.gov The key step in this route is the asymmetric transformation of the ketone functionality into the chiral amine.

The most common method is asymmetric hydrogenation or asymmetric transfer hydrogenation of the ketone to produce the corresponding chiral β-hydroxy ester, ethyl (3R)-3-hydroxyhexanoate. This reduction is typically achieved using a chiral catalyst, such as a ruthenium- or rhodium-complexed chiral diphosphine ligand (e.g., BINAP).

Table 2: Asymmetric Reduction of Ethyl 3-Oxohexanoate

| Catalyst/Reagent | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Ru-((R)-BINAP)Cl₂ / H₂ | Asymmetric Hydrogenation | 95 | >98 |

Activation: The hydroxyl group is activated by converting it into a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.

Displacement and Reduction: The activated ester is then treated with an azide (B81097) source, like sodium azide, to displace the leaving group and form a β-azido ester. Subsequent reduction of the azide, commonly achieved by catalytic hydrogenation (e.g., H₂/Pd-C) or with triphenylphosphine (B44618) (Staudinger reaction), yields the desired this compound.

Alternatively, direct asymmetric reductive amination of the β-keto ester using a chiral amine or a chiral catalyst system can provide a more direct route, bypassing the isolation of the β-hydroxy intermediate.

Stereocontrolled Formation from α,β-Unsaturated Esters

The stereocontrolled conjugate addition (or Michael addition) of an amine nucleophile to an α,β-unsaturated ester is a powerful method for forming β-amino esters. nih.govorganic-chemistry.orglibretexts.org For the synthesis of this compound, this involves the addition of an ammonia equivalent to ethyl hex-2-enoate.

Controlling the stereochemistry of this addition is the principal challenge. Two main strategies are employed:

Substrate-Controlled Addition: A chiral auxiliary is attached to the nitrogen nucleophile. For instance, a chiral amine like (R)-α-methylbenzylamine can be used as the nucleophile. The addition to ethyl hex-2-enoate results in a diastereomeric mixture of β-amino ester adducts. The chiral auxiliary is then removed by hydrogenolysis. The diastereoselectivity can be influenced by reaction conditions, such as the use of Lewis acids. researchgate.net

Catalyst-Controlled Addition: A chiral catalyst, often a chiral Lewis acid or an organocatalyst, is used to control the facial selectivity of the addition of an achiral amine (like benzylamine (B48309) or a protected ammonia source) to the unsaturated ester. nih.gov

The efficiency and stereoselectivity of the conjugate addition are highly dependent on the substrate, nucleophile, and catalyst system employed. While potentially very efficient, achieving high enantioselectivity can be challenging due to the lower reactivity of α,β-unsaturated esters compared to corresponding ketones or amides. beilstein-journals.orgnih.gov

Derivatization from Related Chiral Synthons

This approach, also known as the "chiral pool" method, utilizes readily available, enantiomerically pure starting materials and converts them into the target molecule through a series of chemical transformations. ankara.edu.tr A practical chiral synthon for preparing this compound is ethyl (R)-3-hydroxyhexanoate, which can be sourced from the asymmetric reduction of ethyl 3-oxohexanoate as described previously (Section 2.3.1).

The conversion of the hydroxyl group to the amino group with retention of configuration at the C3 stereocenter can be achieved via a Mitsunobu reaction. In this reaction, the chiral alcohol is treated with triphenylphosphine, a dialkyl azodicarboxylate (such as DEAD or DIAD), and a nitrogen nucleophile like phthalimide (B116566) or hydrazoic acid. The Mitsunobu reaction typically proceeds with a clean inversion of stereochemistry. Therefore, to obtain the (3R)-amino product, one must start with the (3S)-hydroxy ester.

Salt Formation and Purification Strategies for this compound

This compound is typically isolated as a free base, which often exists as an oil. Purification of oils by standard techniques like distillation can sometimes be difficult and may not effectively remove all impurities. A common and highly effective purification strategy for amines is their conversion into crystalline salts.

The free amine can be reacted with a suitable acid to form a salt that is often a stable, crystalline solid. This solid can then be purified by recrystallization from an appropriate solvent system. The choice of acid and solvent is critical for obtaining well-formed crystals and achieving high purity. For this compound, the hydrochloride salt is commonly prepared.

The general procedure for salt formation is as follows:

The crude this compound is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

A solution of hydrochloric acid (e.g., HCl in ethanol or as a gas) is added dropwise to the stirred solution of the amine.

The hydrochloride salt typically precipitates from the solution. The precipitation can be completed by cooling the mixture.

The solid salt is collected by filtration, washed with a cold solvent to remove soluble impurities, and dried.

Further purification is achieved by recrystallizing the salt from a solvent pair, such as ethanol/diethyl ether.

After the salt has been purified to the desired level, the enantiomerically pure free base can be regenerated if needed by treating an aqueous solution of the salt with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate) and extracting the free amine into an organic solvent.

Stereochemical Control and Enantiomeric Purity in Ethyl 3r 3 Aminohexanoate Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. For ethyl (3R)-3-aminohexanoate, a valuable chiral building block, achieving high stereochemical fidelity is paramount. This section details the sophisticated strategies and precise control required to produce this specific stereoisomer, focusing on the methods to establish and maintain the desired (3R)-configuration.

Reactivity Profiles and Derivatization Strategies of Ethyl 3r 3 Aminohexanoate

Reactions at the Amino Group

The primary amino group in ethyl (3R)-3-aminohexanoate is a potent nucleophile, making it the focal point for numerous derivatization strategies. These reactions are fundamental for peptide synthesis, the formation of heterocyclic structures, and the introduction of diverse functional groups.

The reaction of the primary amino group with acylating agents is a robust and high-yielding method for the formation of stable amide bonds. This transformation is commonly employed to protect the amino group or to build more complex molecular architectures. A variety of acylating agents, such as acyl chlorides, anhydrides, and activated esters, can be used. The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the acidic byproduct generated during the reaction. researchgate.net

The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). The stereocenter at the C3 position is generally unaffected under these conditions.

| Acylating Agent | Reagent Example | Base | Typical Product |

| Acyl Chloride | Acetyl chloride | Triethylamine | Ethyl (3R)-3-acetamidohexanoate |

| Acid Anhydride | Acetic anhydride | Pyridine | Ethyl (3R)-3-acetamidohexanoate |

| Activated Ester | N-Hydroxysuccinimide esters | N,N-Diisopropylethylamine | N-Acylated β-amino ester |

| Chloroformate | Ethyl chloroformate | Sodium Bicarbonate | N-Ethoxycarbonyl derivative sci-hub.senih.gov |

This table illustrates common N-acylation reactions applicable to this compound.

N-alkylation of the amino group introduces alkyl substituents, modifying the compound's steric and electronic properties. Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products, as well as the tertiary amine and quaternary ammonium (B1175870) salt, due to the increasing nucleophilicity of the alkylated products.

More controlled and selective mono-alkylation can be achieved through alternative methods. One powerful strategy is the catalytic N-alkylation using alcohols, which acts as a green alkylating agent, producing water as the sole byproduct. nih.gov Another common method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by in-situ reduction with an agent like sodium cyanoborohydride to yield the N-alkylated amine.

Further alkylation of a tertiary amine product with an alkyl halide results in the formation of a quaternary ammonium salt, a tetra-substituted, permanently cationic nitrogen species.

| Reaction Type | Reagents | Product Type | Key Features |

| Direct Alkylation | Alkyl halide (e.g., Methyl iodide) | Mono-, di-, tri-alkylated amines, Quaternary salt | Often results in a mixture of products. |

| Catalytic N-Alkylation | Alcohol, Transition metal catalyst | Mono- or Di-N-alkylated amine nih.gov | High atom economy, water is the only byproduct. |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Mono-N-alkylated amine | Controlled mono-alkylation. |

| Quaternization | Tertiary amine, Alkyl halide | Quaternary ammonium salt | Forms a cationic product. |

This table summarizes various N-alkylation and quaternization strategies for primary amines.

The primary amino group of this compound readily condenses with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. masterorganicchemistry.comorganic-chemistry.org The mechanism proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule yields a protonated imine (iminium ion), which is then deprotonated to give the final imine product. libretexts.orglibretexts.org To drive the reaction to completion, water is often removed from the reaction mixture.

While primary amines form imines, secondary amines react with carbonyl compounds to form enamines. libretexts.org β-Enamino esters can also be synthesized through the reaction of amines with β-keto esters, where the resulting product is stabilized by conjugation and intramolecular hydrogen bonding. organic-chemistry.org

Reaction Scheme: Imine Formation this compound + Aldehyde/Ketone ⇌ Carbinolamine ⇌ Iminium Ion ⇌ Imine + H₂O

Functionalization of the amino group is a key step in preparing precursors for the synthesis of various nitrogen-containing heterocycles. A prominent example is the synthesis of β-lactams (2-azetidinones), the core structural motif of penicillin and other antibiotics. illinois.edunih.gov An N-acylated derivative of this compound can undergo intramolecular cyclization, where a base promotes the nucleophilic attack of the amide nitrogen onto the ester carbonyl, displacing the ethoxide leaving group to form the four-membered β-lactam ring. rsc.org

The Staudinger synthesis, a [2+2] cycloaddition between an imine and a ketene (B1206846), is another classic route to β-lactams. organic-chemistry.orgresearchgate.net In this approach, this compound would first be converted to an imine, which would then react with a suitable ketene. These cyclization strategies are vital for creating medicinally relevant scaffolds.

| Target Heterocycle | Precursor Derivative | Key Reaction | Significance |

| β-Lactam | N-Acyl this compound | Intramolecular amidic cyclization | Core of penicillin and cephalosporin (B10832234) antibiotics illinois.edu |

| Pyrrolidinone | N-functionalized amino ester | Intramolecular cyclization | Common scaffold in pharmaceuticals |

| Tetrahydropyrrole | N-protected amino ester | Reductive cyclization | Precursor for complex alkaloids |

This table highlights the use of this compound derivatives as precursors for important heterocyclic structures.

Transformations of the Ester Moiety

The ethyl ester group is an important functional handle that can be readily transformed, most commonly into a carboxylic acid, providing another avenue for derivatization.

The hydrolysis of the ethyl ester to the corresponding free β-amino acid, (3R)-3-aminohexanoic acid, is a fundamental transformation. This can be accomplished under both acidic and basic (saponification) conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521), involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the departure of the ethoxide leaving group. Subsequent acidification of the resulting carboxylate salt yields the free carboxylic acid.

For chiral molecules like this compound, enzymatic hydrolysis offers a mild and highly selective alternative that minimizes the risk of racemization at the stereogenic center. Lipases are commonly used for the kinetic resolution of racemic β-amino esters, where the enzyme selectively hydrolyzes one enantiomer, leaving the other unreacted. mdpi.com This method underscores the utility of enzymatic processes in stereoselective synthesis.

| Hydrolysis Method | Reagents | Conditions | Product | Key Features |

| Acid-Catalyzed | H₂O, Strong Acid (e.g., HCl) | Heating | (3R)-3-Aminohexanoic acid hydrochloride | Reversible; requires excess water. |

| Base-Mediated (Saponification) | Base (e.g., NaOH), H₂O/Alcohol | Room Temp. or Heating | Sodium (3R)-3-aminohexanoate | Irreversible; requires final acidification step. |

| Enzymatic | Lipase (B570770) (e.g., from Pseudomonas cepacia), H₂O | Mild pH and Temperature | (3R)-3-Aminohexanoic acid mdpi.com | High stereoselectivity; mild conditions. |

This table compares different methods for the hydrolysis of the ester moiety in this compound.

Transesterification Reactions

Transesterification is a fundamental reaction for modifying the ester group of this compound, allowing for the exchange of the ethyl group with other alkyl or aryl moieties. This process is typically catalyzed by acids, bases, or enzymes and is driven by the equilibrium of the reaction, which can be manipulated by using a large excess of the desired alcohol or by removing the ethanol (B145695) byproduct.

The general mechanism for acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A nucleophilic attack by the incoming alcohol, followed by the elimination of ethanol, yields the new ester. Base-catalyzed transesterification, often using alkoxides, proceeds through a nucleophilic acyl substitution mechanism.

While studies focusing specifically on this compound are not extensively documented in publicly available literature, the principles of transesterification are well-established for β-amino esters and poly(β-amino esters). nih.govcambridge.org The reaction rate and yield can be influenced by the steric hindrance of both the ester's alkyl group and the incoming alcohol. For instance, the degradation of poly(β-amino ester) gels in various alcohols has been shown to occur via transesterification, with the reaction rate decreasing with increasing chain length of the alcohol (primary > secondary > tertiary). nih.gov This suggests that reactions with bulkier alcohols may require more forcing conditions or specialized catalysts.

Table 1: Factors Influencing Transesterification of β-Amino Esters

| Factor | Influence on Reaction | Rationale |

|---|---|---|

| Catalyst | Acid, base, or enzyme catalysis is typically required to achieve reasonable reaction rates. | Increases the electrophilicity of the carbonyl carbon (acid) or the nucleophilicity of the incoming alcohol (base). |

| Alcohol Structure | Primary alcohols react faster than secondary, which are faster than tertiary alcohols. | Steric hindrance around the hydroxyl group of the incoming nucleophile affects the rate of attack. nih.gov |

| Temperature | Higher temperatures generally increase the reaction rate. | Provides the necessary activation energy for the reaction to proceed. |

| Equilibrium | The reaction is reversible. | Using a large excess of the reactant alcohol or removing the ethanol byproduct drives the reaction to completion. |

This reaction is particularly useful for introducing functionalized alcohol moieties into the molecule, thereby creating derivatives with altered physical, chemical, and biological properties without affecting the crucial amino group or the stereocenter.

Reduction to β-Amino Alcohols

The reduction of the ester functionality in this compound to a primary alcohol yields the corresponding chiral β-amino alcohol, (3R)-3-aminohexan-1-ol. This transformation is a key step in the synthesis of various biologically active molecules and chiral ligands.

The selective reduction of an ester in the presence of an amino group requires mild reducing agents to avoid the reduction of other potential functional groups. The most common and effective reagents for this purpose are hydride-based reducing agents.

Lithium aluminum hydride (LiAlH₄) : A powerful reducing agent capable of reducing esters to primary alcohols. The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). An acidic workup is required to protonate the resulting alkoxide.

Sodium borohydride (B1222165) (NaBH₄) : Generally considered too mild to reduce esters on its own. However, its reactivity can be enhanced by the addition of activating agents like lithium chloride (LiCl) or by performing the reaction in alcoholic solvents at elevated temperatures.

Diisobutylaluminium hydride (DIBAL-H) : This reagent can reduce esters to either aldehydes or primary alcohols, depending on the reaction conditions (stoichiometry and temperature). To achieve full reduction to the alcohol, an excess of DIBAL-H and higher temperatures are typically employed.

The choice of reducing agent and reaction conditions is critical to ensure high yields and prevent side reactions. The presence of the free amino group can potentially coordinate with the metal hydride, influencing the reactivity. Protection of the amine, for example as a carbamate (B1207046) or amide, may be employed prior to reduction if necessary, followed by a deprotection step.

Table 2: Common Reducing Agents for Ester to Alcohol Transformation

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C to reflux | High reactivity and yields | Non-selective, reacts with many functional groups; requires strictly anhydrous conditions. |

| Sodium borohydride (NaBH₄) / Additives | MeOH or EtOH, reflux; often with LiCl | Milder, more selective than LiAlH₄ | Slower reaction rates, may require additives or elevated temperatures. |

The resulting (3R)-3-aminohexan-1-ol is a valuable chiral building block, retaining the stereochemical integrity of the parent ester.

Reactions Involving the Alkyl Chain and Stereocenter

Selective Functionalization of the Hexanoate (B1226103) Chain

Selective functionalization of the aliphatic hexanoate chain of this compound, without altering the existing amino and ester groups, presents a significant synthetic challenge. Such modifications would allow for the introduction of new functionalities and the synthesis of complex, non-proteinogenic amino acid derivatives. The primary challenge lies in activating the relatively inert C-H bonds of the alkyl chain in the presence of the more reactive functional groups.

Modern synthetic methodologies offer potential pathways for such transformations:

Directed C-H Functionalization : This strategy involves the use of a directing group that positions a metal catalyst in close proximity to a specific C-H bond, enabling its selective activation and functionalization. While the inherent amino or ester group could potentially act as a directing group, this often requires specific catalytic systems. For instance, palladium-catalyzed C-H functionalization has been used to modify the side chains of amino acid derivatives, though this is more common for aromatic side chains. rsc.org

Radical-Mediated Reactions : Photoredox catalysis or other radical initiation methods can generate alkyl radicals along the chain, which can then be trapped by various reagents. The selectivity of these reactions (i.e., which C-H bond is functionalized) can be difficult to control and may lead to a mixture of products.

Functionalization of Precursors : A more traditional and often more practical approach involves synthesizing this compound from a precursor that already contains the desired functionality on the alkyl chain. For example, starting with a keto-ester or an unsaturated ester allows for a wider range of chemical manipulations before the introduction of the chiral amino group.

Epimerization and Racemization Studies (Mechanistic)

The stereochemical integrity of the chiral center at the C3 position is crucial for the applications of this compound in asymmetric synthesis and pharmaceuticals. Epimerization, the inversion of this stereocenter to form the (3S)-enantiomer, can occur under certain conditions, potentially leading to a racemic mixture.

The primary mechanism for epimerization involves the deprotonation of the hydrogen atom at the chiral center (the α-hydrogen relative to the amino group), followed by reprotonation. thieme-connect.denih.gov

Mechanism of Base-Catalyzed Epimerization:

Deprotonation : A sufficiently strong base can abstract the proton from the C3 carbon. The acidity of this proton is relatively low, as it is not adjacent to a strong electron-withdrawing group like a carbonyl.

Formation of a Carbanion : The removal of the proton generates a planar or rapidly inverting carbanion intermediate.

Reprotonation : The carbanion is then reprotonated by a proton source (such as the conjugate acid of the base or the solvent). This reprotonation can occur from either face of the planar intermediate, leading to both the original (R) and the inverted (S) configurations.

The susceptibility of the C3 stereocenter to epimerization is generally low under neutral or mildly acidic/basic conditions due to the low acidity of the C3-H bond. However, exposure to strong bases (e.g., alkoxides, lithium diisopropylamide) or prolonged heating could potentially induce epimerization.

It is also important to consider the potential for racemization via deprotonation at the C2 position (α to the carbonyl group). Abstraction of a C2 proton would form an enolate. While this does not directly affect the C3 stereocenter, the formation of the enolate under harsh conditions could facilitate other side reactions. The stability of the C3 stereocenter is a critical parameter that must be evaluated during multi-step syntheses involving this compound. thieme-connect.deresearchgate.net

Cyclization Reactions Utilizing the β-Amino Ester Framework

Intramolecular Cyclizations for Heterocyclic Scaffold Construction

The bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic ester group, makes it an ideal precursor for intramolecular cyclization reactions to form heterocyclic structures. The most prominent example is the synthesis of β-lactams.

β-Lactam (2-Azetidinone) Formation: β-Lactams are four-membered cyclic amides that form the core structure of many important antibiotics. The direct intramolecular cyclization of a β-amino ester to a β-lactam is challenging due to the strain of the four-membered ring and the relatively low reactivity of the ester. However, the β-amino acid obtained from the hydrolysis of the ester can be cyclized using various coupling agents (e.g., carbodiimides).

A more common approach involves activating the ester or using the amino group to react with another electrophile. For example, the reaction of β-amino esters with Grignard reagents can lead to the formation of β-lactams through a different mechanistic pathway. The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a powerful method for constructing the β-lactam ring, although this does not directly utilize the pre-formed β-amino ester framework in a cyclization step. rsc.orgorganic-chemistry.org

Formation of Other Heterocycles: While β-lactam formation is a primary focus, the framework can be used to construct other heterocycles. If the alkyl chain is functionalized (as discussed in 4.3.1), larger rings can be formed. For instance, if a leaving group is introduced at the C6 position of the hexanoate chain, an intramolecular nucleophilic substitution by the amino group could lead to the formation of a seven-membered caprolactam derivative. Intramolecular cyclizations of amino esters are a known strategy for forming lactams of various ring sizes. nih.gov

The specific conditions required for these cyclization reactions depend heavily on the desired ring size and the nature of the activating groups employed. These reactions underscore the utility of this compound as a versatile starting material for generating diverse and stereochemically defined heterocyclic scaffolds. nih.govnih.gov

Intermolecular Cycloaddition Reactions

Intermolecular cycloaddition reactions represent a powerful strategy for the construction of complex cyclic structures from simpler precursors. In the context of this compound, its direct participation in such reactions is limited due to the nature of its primary amino and ester functionalities. However, derivatization of the amino group can unlock a variety of cycloaddition pathways, enabling the synthesis of diverse heterocyclic systems. This section explores the potential intermolecular cycloaddition reactions of this compound following its conversion into more reactive intermediates, such as imines and N-acyl imines.

The primary amino group of this compound can be readily converted into an imine (specifically, an N-substituted aldimine or ketimine) through condensation with an aldehyde or a ketone. These resulting imines can then act as dienophiles or dipolarophiles in cycloaddition reactions. Furthermore, acylation of the amino group, followed by in situ generation of an N-acyl imine, provides a reactive heterodienophile for [4+2] cycloaddition reactions.

[3+2] Cycloaddition Reactions of Imines Derived from β-Amino Esters

Imines generated from amino esters can participate as 2π components in [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, imines derived from β-amino esters could potentially react with nitrile oxides, azomethine ylides, or diazoalkanes to afford five-membered heterocycles. While specific examples involving derivatives of this compound are not extensively documented, the reactivity of analogous imino esters is well-established.

One illustrative transformation is the formal [3+2] cycloaddition of α-imino esters with azo compounds. In these reactions, a 2-aza allyl anion intermediate, generated by deprotonation of the imine, attacks the azo compound. Subsequent cyclization yields substituted 1,2,4-triazolidines. This approach highlights a potential route for the derivatization of this compound, where its corresponding imine could engage in similar transformations to produce complex heterocyclic structures.

Another relevant example is the [3+2] cycloaddition of silyl-protected imines with tertiary amine N-oxides. This reaction proceeds through the formation of an imidazolidine (B613845) intermediate, which can then be hydrolyzed to yield 1,2-diamines. The imine acts as a dipolarophile, reacting with the 1,3-dipole generated from the N-oxide. This methodology could be adapted to imines derived from this compound to access functionalized diamine derivatives.

The following table summarizes representative examples of [3+2] cycloaddition reactions involving imino esters, illustrating the potential for such transformations with derivatives of this compound.

| Imine Substrate (Analogous) | 1,3-Dipole/Reaction Partner | Catalyst/Base | Product Type | Yield (%) |

| tert-Butyl 2-imino-2-phenylacetate | Diisopropyl azodicarboxylate (DIAD) | KOH | 1,2,4-Triazoline | 72 |

| Silyl-protected benzaldimine | N-Methylmorpholine N-oxide | LDA | Imidazolidine | 85 |

| Silyl-protected p-anisaldimine | N-Methylmorpholine N-oxide | LDA | Imidazolidine | 94 |

[4+2] Cycloaddition Reactions of N-Acyl Imines

N-acyl imines are highly reactive heterodienes that readily participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with electron-rich alkenes. An N-acyl imine can be generated from this compound by N-acylation followed by a suitable activation method, such as treatment with a Lewis acid or thermal elimination from an α-amido sulfone precursor.

The resulting N-acyl imine, acting as a heterodiene, can react with a variety of dienophiles, including vinyl ethers, enamines, and simple alkenes, to afford tetrahydropyridine (B1245486) derivatives. The stereochemical outcome of these reactions is often predictable, being controlled by the facial selectivity of the N-acyl imine and the dienophile. This approach provides a powerful tool for the synthesis of substituted piperidine (B6355638) rings, which are prevalent motifs in pharmaceuticals and natural products.

A formal [4+2] cycloaddition has also been reported between imines and alkoxyisocoumarins in the presence of a Lewis acid promoter. This reaction yields δ-lactams with a pendant carboalkoxy substituent. Imines derived from this compound could potentially undergo this transformation, providing access to complex lactam structures.

The table below presents examples of formal [4+2] cycloaddition reactions involving imines, which serve as models for the potential reactivity of derivatized this compound.

| Imine Substrate (Analogous) | Diene/Reaction Partner | Promoter/Catalyst | Product Type | Yield (%) |

| N-Benzylideneaniline | 3-Ethoxyisocoumarin | Yb(OTf)₃ | δ-Lactam | 63 |

| N-(4-Methoxybenzylidene)aniline | 3-Ethoxyisocoumarin | Yb(OTf)₃ | δ-Lactam | 75 |

| N-Benzylidenemethylamine | 3-Ethoxyisocoumarin | Yb(OTf)₃ | δ-Lactam | 58 |

Advanced Synthetic Applications of Ethyl 3r 3 Aminohexanoate As a Chiral Building Block

Asymmetric Synthesis of Natural Products and Analogues

The defined stereocenter of ethyl (3R)-3-aminohexanoate serves as a crucial starting point for the enantioselective synthesis of various natural products and their analogues. The inherent chirality is transferred through subsequent reaction steps to establish the stereochemistry of the final target molecule.

Application in Alkaloid Synthesis (e.g., Indolizidine Alkaloids)

Indolizidine alkaloids are a major class of nitrogen-containing natural products known for their diverse biological activities. nih.gov The synthesis of these complex structures often relies on chiral precursors to establish the stereochemistry of the bicyclic core. nih.gov Chiral building blocks, such as β-amino esters, are instrumental in these synthetic strategies.

While direct synthesis examples starting from this compound are specific, the general strategy involves using such chiral β-amino esters to construct the piperidine (B6355638) ring, which is a core component of the indolizidine skeleton. The synthesis of arylindolizidine alkaloids, for instance, has been achieved using versatile chiral enaminone building blocks derived from chiral pool sources like Boc-L-proline. nih.gov These methods highlight the importance of enantiomerically pure starting materials for constructing the indolizidine core efficiently. nih.gov Synthetic routes toward indolizidine alkaloids frequently employ intramolecular cyclization reactions, where the stereochemistry of the starting material dictates the stereochemical outcome of the final product. psu.edumdpi.com

Table 1: Representative Indolizidine Alkaloids and Synthetic Strategies

| Alkaloid | Key Synthetic Strategy | Precursor Type |

|---|---|---|

| (+)-Ipalbidine | 6-endo-trig cyclization and C-H arylation | Chiral enaminone from Boc-L-proline |

| (+)-Antofine | Direct C-H arylation of an indolizidine core | Chiral enaminone building block |

| (-)-209D | Asymmetric rhodium-catalyzed [2+2+2] cycloaddition | Chiral pool starting materials |

Contributions to the Synthesis of Amino Sugar Derivatives

Amino sugars are fundamental components of numerous biologically significant macromolecules, including antibiotics and glycoproteins. mostwiedzy.pl The stereoselective synthesis of amino sugars is a challenging task due to the multiple stereocenters present in the carbohydrate ring. nih.gov Chiral β-amino esters serve as precursors for synthesizing fragments of or analogues to amino sugars.

Synthetic strategies often involve the introduction of an amino group onto a sugar scaffold in a regio- and stereoselective manner. mostwiedzy.pl For example, glycosylation of 2-amino sugars can be achieved using glycosyl donors with a participating group at the C-2 position to control stereoselectivity. nih.gov The synthesis of novel dipeptide isosteres has been accomplished via the diastereoselective alkylation of a glucose-derived (R)-tert-butanesulfinylimine, demonstrating the fusion of sugar and amino acid chemistry. researchgate.net While not a direct conversion, the principles used to manipulate the amino and carbonyl functionalities in this compound are analogous to those employed in the synthesis of complex amino sugar derivatives, where controlling the stereochemistry adjacent to nitrogen is paramount.

Design and Synthesis of Unnatural Amino Acid Derivatives

Unnatural amino acids (UAAs) are crucial components in medicinal chemistry and materials science, offering modified properties compared to their natural counterparts. bioascent.comnih.gov this compound is an ideal starting material for generating novel β- and γ-amino acids with tailored side chains and stereochemistry.

The synthesis of UAAs often involves leveraging existing chiral centers to induce stereoselectivity in subsequent bond formations. nih.gov Modern synthetic methods, including photoredox catalysis, have enabled the use of ubiquitous precursors like carboxylic acids and alcohols to generate radicals that can be added to chiral imines, providing access to a wide range of functionalized unnatural α-amino acids. nih.govrsc.org Biocatalysis, using enzymes like transaminases and dehydrogenases, offers a green and highly selective method for preparing chiral amino compounds. researchgate.netsymeres.com These enzymatic methods can be applied to produce optically pure amino acids that are not readily accessible through traditional chemical synthesis. symeres.com

Table 2: Modern Synthetic Methods for Unnatural Amino Acids

| Method | Precursors | Key Features |

|---|---|---|

| Photoredox Catalysis | Carboxylic acids, Aliphatic alcohols | Radical-based, mild conditions, high functional group tolerance. nih.gov |

| Biocatalysis | Aldehydes, Ketones | High enantioselectivity, green methodology. researchgate.net |

| Asymmetric Synthesis | Glycine (B1666218) derivatives, Alkylating agents | Use of chiral auxiliaries for stereocontrol. nih.gov |

Development of Peptidomimetics and Oligomeric Structures

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. β-amino acids, such as the derivative from this compound, are key building blocks for these structures. When incorporated into a peptide chain, β-amino acids introduce an extra carbon atom into the backbone, leading to more stable secondary structures (e.g., helices and sheets) and increased resistance to proteolytic degradation.

The conformational rigidity and functional display of sugar amino acids (SAAs) make them powerful tools for creating peptidomimetics with pre-organized secondary structures. mdpi.com The incorporation of SAAs into peptide backbones allows for the rational design of molecules with enhanced metabolic stability and improved physicochemical properties. mdpi.com Oligomers derived from sugar aminooxy acids can be synthesized as efficiently as those from other sugar amino acid building blocks, further expanding the toolbox for creating novel peptidomimetic scaffolds. mdpi.com

Poly(ester amide)s and Polymer Architecture from Amino Acid Esters

Poly(ester amide)s (PEAs) are a class of biodegradable polymers that combine the beneficial properties of polyesters (degradability) and polyamides (good thermomechanical properties). acs.orgmdpi.com Amino acid esters are fundamental monomers for the synthesis of PEAs, introducing biocompatibility and opportunities for functionalization. acs.orgnih.gov

The synthesis of PEAs typically involves the polycondensation of three components: an α-amino acid, a diol, and a dicarboxylic acid. nih.gov This approach allows for the creation of a vast library of polymers with tunable properties by varying the constituent monomers. nih.gov For instance, PEAs based on α-amino acids exhibit strong amide bonds that enhance hydrogen-bonding networks, leading to improved mechanical strength. acs.org These polymers are promising candidates for biomedical applications, including drug delivery and tissue engineering, due to their biocompatibility and controlled degradation profiles. researchgate.netupc.edu The synthesis of poly(β-amino esters) (PBAEs) through the Michael addition of amines to diacrylates is another straightforward method to create polymers with tunable characteristics for applications like gene delivery. nih.govresolvemass.ca

Table 3: Properties of Amino Acid-Based Poly(ester amide)s

| Monomer Components | Polymer Type | Key Properties | Potential Applications |

|---|---|---|---|

| α-Amino acids, Diols, Dicarboxylic acids | PEA | Biocompatible, biodegradable, good thermomechanical properties. acs.org | Additive manufacturing, biomedical scaffolds. acs.org |

| γ-Aminobutyric acid, Diols, Dicarboxylic acids | Sequential PEA | High melting temperature, improved thermal stability, biodegradable in seawater. nih.gov | Environmentally degradable materials. |

| Amines, Diacrylates | PBAE | pH-responsive, biodegradable, versatile chemical structure. nih.gov | Drug and gene delivery. nih.govresolvemass.ca |

Role in Cascade Reactions and Multistep Synthetic Sequences

Cascade reactions, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency, atom economy, and reduced waste. 20.210.105arkat-usa.org this compound and similar chiral building blocks can participate in or initiate cascade sequences to rapidly construct complex molecular frameworks.

These reactions are powerful tools in total synthesis, allowing for the construction of polycyclic structures in a single step. 20.210.105 For example, a three-component radical cascade reaction involving glycine esters, α-bromo carbonyl compounds, and 2-vinylcyclopropyl ketones has been developed to synthesize enantioenriched unnatural α-amino acid derivatives. nih.gov This process involves three sequential C-C bond-forming events under mild conditions. nih.gov Another example is the four-component A³-based cascade reaction for synthesizing spirooxazolidines, which proceeds with high atom economy. mdpi.com The strategic design of such multistep, one-pot procedures is a hallmark of modern synthetic chemistry, enabling the efficient assembly of complex molecules from simple, readily available precursors. researchgate.net

Utilization in Tandem Catalysis and Sequential Transformations

One of the most powerful applications of chiral β-amino esters in sequential transformations is their use as precursors for the synthesis of β-lactams. The 2-azetidinone ring of β-lactams is a core structural component of numerous antibiotic agents. A plausible and efficient sequential transformation of this compound would involve an initial N-protection step, followed by intramolecular cyclization to furnish the corresponding chiral β-lactam. This sequence capitalizes on the inherent chirality of the starting material to produce enantiomerically pure products.

A representative sequence would commence with the protection of the primary amine, for instance, through acylation with a suitable acyl chloride or anhydride. The resulting N-acylated β-amino ester can then be induced to cyclize. A common method to effect this intramolecular condensation is through the use of a Grignard reagent, such as ethylmagnesium bromide, which acts as a base to deprotonate the α-carbon, facilitating nucleophilic attack on the ester carbonyl.

Table 1: Representative Sequential Transformation of this compound to a Chiral β-Lactam

| Step | Reactant | Reagents and Conditions | Product |

| 1. N-Protection | This compound | Acyl Chloride, Triethylamine (B128534), Dichloromethane (B109758), 0 °C to rt | N-Acyl-ethyl (3R)-3-aminohexanoate |

| 2. Cyclization | N-Acyl-ethyl (3R)-3-aminohexanoate | Ethylmagnesium Bromide, Tetrahydrofuran (B95107), reflux | (3R)-1-Acyl-3-propyl-azetidin-2-one |

In the realm of tandem catalysis, chiral β-amino esters are valuable substrates for reactions that form multiple bonds in a single operation. A notable example is the tandem conjugate addition-cyclization reaction. While a specific instance with this compound is not readily found, the general principle involves the addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization of the resulting enolate onto a pendant electrophilic group. The chirality of the β-amino ester can effectively control the stereochemistry of the newly formed stereocenters.

For instance, a hypothetical tandem reaction could involve the N-alkylation of this compound with a Michael acceptor containing an additional electrophilic site. The initial Michael addition of the amine to the acceptor would be followed by an intramolecular cyclization of the enolate generated from the ester onto the second electrophilic site, leading to the formation of a complex heterocyclic structure in a single, stereocontrolled operation.

Table 2: Representative Tandem Conjugate Addition-Cyclization

| Reactant 1 | Reactant 2 (Michael Acceptor) | Catalyst/Reagents | Key Intermediate | Final Product |

| This compound | α,β-Unsaturated keto-ester | Base (e.g., DBU) | Zwitterionic enolate | Chiral poly-functionalized heterocycle |

The utility of this compound in these advanced synthetic applications underscores its importance as a chiral building block. The ability to participate in tandem and sequential transformations allows for the rapid and efficient construction of enantiomerically enriched molecules, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Purity and Enantiomeric Analysis

Chromatographic techniques are indispensable for assessing the chemical and enantiomeric purity of ethyl (3R)-3-aminohexanoate. These methods separate the target compound from impurities and its corresponding enantiomer, ethyl (3S)-3-aminohexanoate.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the enantioselective analysis of chiral compounds like β-amino acid esters. tandfonline.com The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation.

For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are highly effective. yakhak.org These phases can resolve a wide range of chiral amines and amino acid esters. yakhak.org Another approach involves crown ether-based CSPs, which are particularly suited for primary amino compounds and often require precise control of the mobile phase pH to achieve optimal separation. tandfonline.comtandfonline.com While direct analysis is often possible, derivatization with agents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) can be employed to enhance detection and enantioselectivity. nih.gov

Below are typical conditions that could be adapted for the enantiomeric analysis of this compound.

Table 1: Representative Chiral HPLC Conditions for β-Amino Ester Analysis

| Parameter | Condition 1 (Polysaccharide CSP) | Condition 2 (Crown Ether CSP) |

|---|---|---|

| Column | Chiralpak® series (e.g., IA, IB) | Crownpak® CR(+) |

| Mobile Phase | Hexane/Isopropanol/Ethanol (B145695) mixture | Aqueous Perchloric Acid (e.g., pH 1-2) |

| Flow Rate | 0.5 - 1.0 mL/min | 0.5 mL/min |

| Temperature | Ambient or controlled (e.g., 7°C - 25°C) | Sub-ambient to ambient (e.g., 7°C) tandfonline.com |

| Detection | UV (e.g., 210-220 nm) | UV (e.g., 210 nm) tandfonline.com |

Gas Chromatography (GC) offers high resolution and sensitivity for the analysis of volatile chiral compounds. chromatographyonline.com For non-volatile molecules like amino esters, chemical derivatization is a prerequisite to increase their volatility and thermal stability. The amino group of this compound can be derivatized with reagents such as trifluoroacetic anhydride (TFAA). nih.gov

The separation is performed on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives, such as those found in Chirasil-DEX or Astec CHIRALDEX columns, are widely used for this purpose. chromatographyonline.comsigmaaldrich.com These CSPs form transient diastereomeric inclusion complexes with the derivatized enantiomers, allowing for their separation based on differences in thermodynamic stability. chromatographyonline.com The choice of carrier gas, typically hydrogen for its high efficiency, and the oven temperature program are critical parameters for optimizing resolution. hplc.sk

Table 2: Typical Chiral GC Conditions for Derivatized Chiral Amine Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) |

| Column | Cyclodextrin-based CSP (e.g., Astec CHIRALDEX G-TA) |

| Carrier Gas | Hydrogen or Helium hplc.sk |

| Oven Program | Isothermal or temperature gradient (e.g., 90°C to 190°C) |

| Injector Temperature | 200 - 250°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in this compound, serving to confirm its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. nmims.edu Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, the precise connectivity of atoms in this compound can be established.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ethyl ester group would show a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The proton at the chiral center (C3) would appear as a multiplet, with its chemical shift influenced by the adjacent amino group.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the ester group would appear at a characteristic downfield shift (around 170-175 ppm). The carbon atom bearing the amino group (C3) and the carbons of the ethyl and propyl chains would have distinct signals in the aliphatic region.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. COSY reveals ¹H-¹H coupling networks, establishing which protons are on adjacent carbons, while HSQC correlates directly bonded ¹H and ¹³C atoms.

The following tables present the predicted NMR data for this compound.

Table 3: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl-CH₃ | ~1.25 | Triplet (t) | ~7.1 |

| Ethyl-CH₂ | ~4.12 | Quartet (q) | ~7.1 |

| H2 | ~2.40 | Multiplet (m) | - |

| H3 | ~3.10 | Multiplet (m) | - |

| H4 | ~1.45 | Multiplet (m) | - |

| H5 | ~1.35 | Multiplet (m) | - |

| H6 | ~0.92 | Triplet (t) | ~7.3 |

| NH₂ | ~1.5 (broad) | Singlet (s) | - |

Table 4: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

| Position | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~172.5 |

| Ethyl-CH₂ | ~60.5 |

| C3 | ~49.0 |

| C2 | ~40.0 |

| C4 | ~36.0 |

| C5 | ~20.0 |

| C6 | ~14.0 |

| Ethyl-CH₃ | ~14.2 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. spectroscopyonline.com The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine, the ester, and the alkane backbone.

The presence of a primary amine (-NH₂) is typically confirmed by two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. wpmucdn.comyoutube.com The ester functional group is identified by a very strong C=O stretching absorption around 1735-1750 cm⁻¹ and two strong C-O stretching bands between 1000-1300 cm⁻¹. spectroscopyonline.com

Table 5: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine | Medium (often two peaks) |

| 2850 - 2960 | C-H Stretch | Alkane | Strong |

| 1735 - 1750 | C=O Stretch | Ester | Strong |

| 1590 - 1650 | N-H Bend (Scissoring) | Primary Amine | Medium-Variable |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₈H₁₇NO₂), the molecular weight is 159.23 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 159.

The fragmentation of the molecular ion is predictable based on the functional groups present. A dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, alpha-cleavage could result in the loss of a propyl radical to form a stable iminium ion. Cleavage characteristic of the ester group, such as the loss of the ethoxy radical (-•OCH₂CH₃), is also expected. libretexts.org

Table 6: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 159 | [C₈H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 116 | [M - C₃H₇]⁺ | Alpha-cleavage with loss of propyl radical |

| 114 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 102 | [CH(NH₂)-CH₂-CO-O-CH₂CH₃]⁺ | Cleavage of C3-C4 bond |

| 88 | [H₂N=CH-CH₂-CO-O-CH₃]⁺ | Rearrangement and cleavage |

| 74 | [CH₂(NH₂)-CH₂-COOH]⁺ | McLafferty Rearrangement |

X-ray Crystallography for Absolute Configuration Determination (of derivatives or related compounds)

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby providing unequivocal proof of a molecule's absolute configuration. purechemistry.orgwikipedia.org For a chiral molecule like this compound, this technique can unambiguously establish the spatial orientation of the substituents around the chiral center at the C3 position.

While obtaining a single crystal of the primary ethyl ester suitable for X-ray diffraction can be challenging, the absolute stereochemistry is often confirmed by analyzing a suitable crystalline derivative. usm.edu A common strategy involves reacting the chiral amine with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric amides (Mosher amides). usm.edu These diastereomers can be separated and crystallized, and subsequent X-ray analysis of one of the crystals provides the absolute configuration of all stereocenters, which directly relates back to the configuration of the original amino ester. usm.edu The analysis of the crystal structure by measuring the angles and intensities of diffracted X-rays allows for the creation of a three-dimensional electron density map, which reveals the precise arrangement of atoms. purechemistry.org This method is considered the gold standard for absolute configuration assignment. spectroscopyeurope.com

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Chiroptical methods are essential non-destructive techniques for investigating the stereochemistry of chiral molecules in solution. They rely on the differential interaction of chiral substances with polarized light.

Optical Rotation: This technique measures the rotation of the plane of plane-polarized light as it passes through a sample containing a chiral compound. yale.edu The direction and magnitude of this rotation are characteristic of the molecule's structure, concentration, the solvent used, and the wavelength of light. For a specific enantiomer like this compound, the optical rotation will have a specific value and sign (either dextrorotatory, (+), or levorotatory, (-)), while its mirror image, the (S)-enantiomer, will rotate light by the exact same magnitude but in the opposite direction. This property is fundamental for the initial assessment of chirality and for monitoring enantiomeric purity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. purechemistry.orgyale.edu A CD spectrum is obtained by plotting this differential absorption against wavelength. Chiral molecules, particularly those with chromophores near the stereocenter, exhibit unique CD spectra. The resulting positive or negative signals are known as Cotton effects. For amino acids and their derivatives, the carboxyl group's n → π* electronic transition often gives rise to a discernible Cotton effect in the 200-220 nm range. rsc.org

The absolute configuration of a chiral molecule can be determined by comparing its experimental CD spectrum with the spectrum predicted by quantum-mechanical calculations. spectroscopyeurope.comnih.gov By calculating the theoretical CD spectra for both the (R) and (S) enantiomers, the one that matches the experimental spectrum confirms the absolute configuration of the sample. spectroscopyeurope.com

| Technique | Principle | Information Obtained | Application in Chirality Assessment |

|---|---|---|---|

| Optical Rotation | Measures the rotation of the plane of polarized light by a chiral substance. yale.edu | Specific rotation value ([α]), direction of rotation (+ or -). | Confirms the presence of optical activity and is used as a quality control parameter for enantiomeric purity. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-handed circularly polarized light. purechemistry.org | A spectrum with positive and/or negative peaks (Cotton effects) at specific wavelengths. | Provides structural information and allows for the determination of absolute configuration by comparison with theoretical spectra. nih.gov |

Advanced hyphenated techniques in β-amino ester research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the characterization of specific compounds like β-amino esters. springernature.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of amino esters, derivatization is typically required to increase their volatility and thermal stability. nih.govsigmaaldrich.commdpi.com This involves converting the polar amino and carboxyl groups into less polar, more volatile moieties, such as N-perfluoroacyl alkyl esters. nih.gov The derivatized sample is then separated on a chiral GC column, which allows for the separation of the (R) and (S) enantiomers. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum that confirms their identity and allows for sensitive quantification. nih.gov